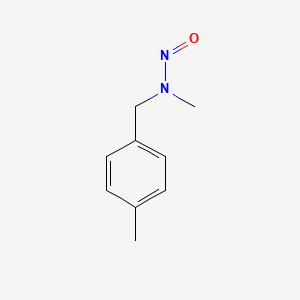
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)” is a diester obtained by the formal condensation of 2,4,4-trimethylpentane-1,3-diol with two molecules of 2-methylpropanoic acid . It has a molecular weight of 286.41 . This compound is observed in cancer metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C16H30O4 . The IUPAC Standard InChI is InChI=1S/C16H30O4/c1-11(2)14(17)19-9-13(5)8-16(6,7)10-20-15(18)12(3)4/h11-13H,8-10H2,1-7H3 . The IUPAC Standard InChIKey is GVZLNOOLGIOOEC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The molecular weight is 286.41 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Chemical Synthesis
The compound has been involved in chemical synthesis processes. For example, in the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, a reaction with trimethylaluminum followed by hydrolysis with NaOH solution was used, showcasing its utility in creating new chemical compounds (Sun et al., 2018).
Polymerization Studies
It has also been utilized in polymerization studies. An example is the polymerization of 2-methylpropene initiated by Lewis acid-2-azido-2,4,4-trimethylpentane, demonstrating its role in polymer chemistry and the functionalization of polyalkenes (Habimana et al., 1993).
Molecular Interactions and Properties
Research on 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) has contributed to understanding molecular interactions and properties. For instance, studies on magnetic nonequivalence in NMR spectroscopy focused on this compound's methylene protons, providing insights into chemical shift differences and intramolecular hydrogen bonding (Fantazier, 1973).
Radiation Physics and Chemistry
The compound has found applications in radiation physics and chemistry. It has been studied for its interactions with charged particles, which is crucial for improving radiation detection devices and understanding the extent of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Catalysis and Chemical Reactions
Additionally, 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) plays a role in catalysis and chemical reactions. For example, its derivatives have been used in the allylic substitution reactions with Grignard reagents, highlighting its importance in organic synthesis (Mizutani et al., 2004).
properties
CAS RN |
74381-40-1 |
|---|---|
Product Name |
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) |
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
[2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-10(2)14(17)19-9-12(5)13(16(6,7)8)20-15(18)11(3)4/h10-13H,9H2,1-8H3 |
InChI Key |
PXNPSORLYYNBLA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



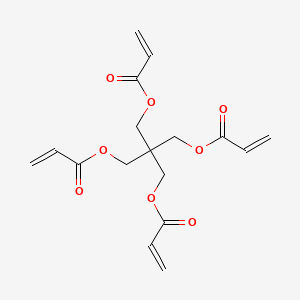
![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)

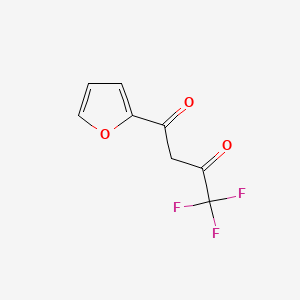
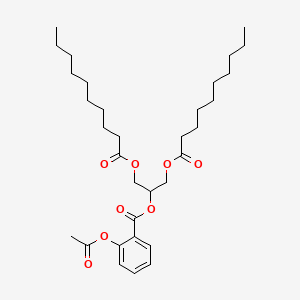

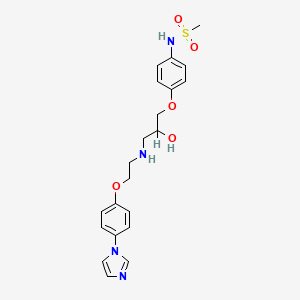
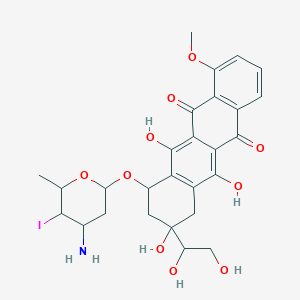
![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)



